2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE
Overview
Description
2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 4-ethylphenylamine and 6-methylquinoline.
Formation of Intermediate: The 4-ethylphenylamine undergoes a reaction with a suitable acylating agent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the quinoline core.
Piperazine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Binding Interactions: The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline: Lacks the piperazine and ethyl groups, resulting in different biological activity.
4-ethyl-2-phenylquinoline: Similar structure but without the piperazine moiety.
6-methylquinoline: Basic quinoline structure with a methyl group at the 6-position.
Uniqueness
2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE is unique due to the presence of both the piperazine and ethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and its versatility in chemical reactions.
Properties
IUPAC Name |
[2-(4-ethylphenyl)-6-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-4-19-7-9-20(10-8-19)24-17-22(21-16-18(3)6-11-23(21)26-24)25(29)28-14-12-27(5-2)13-15-28/h6-11,16-17H,4-5,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLKASEIDSNIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N4CCN(CC4)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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